molecular formula C8H12N2O2 B1428829 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341830-27-0

1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1428829
M. Wt: 168.19 g/mol
InChI Key: ASIRBBRTLDATBL-UHFFFAOYSA-N
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Description

The compound “1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring attached to a 2-methoxyethyl group and an ethanone group. The exact structure and conformation would depend on the specific conditions and environment .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to more complex compounds. They can undergo reactions such as nucleophilic substitution, reduction, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Synthesis and Biological Potential

Compounds like 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one play a pivotal role in modern medicinal chemistry, especially due to their pyrazole and 1,2,4-triazole derivatives. These compounds are strategically significant, given their considerable chemical modification possibilities and substantial pharmacological potential. The integration of 1,2,4-triazole and pyrazole fragments in new substances can profoundly influence the development of specific types of biological activities. Additionally, the structural combination of these heterocycles within a single molecule significantly enhances the interaction with a variety of biological targets. The creation of condensed systems involving 1,2,4-triazole is not only scientifically intriguing but also holds immense promise in drug development and other biological applications (Fedotov et al., 2022).

Structural Characterization and Analysis

The compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, which shares structural similarities with 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one, has been synthesized and characterized through spectroscopic techniques. It crystallizes in the monoclinic system and its structure was confirmed by X-ray diffraction studies. The crystal packing is predominantly influenced by weak C⋯H···π interactions, highlighting the significance of understanding intermolecular interactions in the crystal structure for potential applications in material science and drug design (Delgado et al., 2020).

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing new derivatives and studying their properties and potential applications .

properties

IUPAC Name

1-[1-(2-methoxyethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(11)8-5-9-10(6-8)3-4-12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIRBBRTLDATBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234762
Record name Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one

CAS RN

1341830-27-0
Record name Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341830-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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